molecular formula C10H15NO4 B1362067 N-(4-Piperidone)glutaramic acid CAS No. 675602-62-7

N-(4-Piperidone)glutaramic acid

Cat. No.: B1362067
CAS No.: 675602-62-7
M. Wt: 213.23 g/mol
InChI Key: BQPYFNZTQRPFCX-UHFFFAOYSA-N
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Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Biochemical Analysis

Biochemical Properties

5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid plays a significant role in biochemical reactions, particularly in the study of amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions. The compound interacts with enzymes and proteins, facilitating the study of enzyme kinetics and protein-ligand interactions. Its stability and reactivity make it a useful tool in biochemical assays.

Cellular Effects

The effects of 5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with specific cell surface receptors, leading to changes in intracellular signaling cascades. These interactions can result in altered gene expression profiles and modifications in metabolic pathways, ultimately impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity being observed even after prolonged exposure

Dosage Effects in Animal Models

The effects of 5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, toxic effects such as cellular damage and organ dysfunction have been observed . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate products that participate in further biochemical reactions . Understanding these metabolic pathways is critical for elucidating the compound’s role in cellular metabolism and its potential impact on overall cellular function.

Transport and Distribution

Within cells and tissues, 5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of 5-Oxo-5-(4-oxopiperidin-1-yl)pentanoic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and modulate their activity

Preparation Methods

The synthesis of N-(4-Piperidone)glutaramic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-oxopiperidine with glutaric anhydride under acidic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(4-Piperidone)glutaramic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

5-oxo-5-(4-oxopiperidin-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c12-8-4-6-11(7-5-8)9(13)2-1-3-10(14)15/h1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPYFNZTQRPFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375175
Record name N-(4-Piperidone)glutaramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-62-7
Record name δ,4-Dioxo-1-piperidinepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Piperidone)glutaramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675602-62-7
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